BenchChemオンラインストアへようこそ!

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide

P2X7 antagonist ligand efficiency central nervous system penetration

Secure N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide (CAS 2034414-25-8) for your P2X7 antagonist research. This specific pyrazine-2-carboxamide from the Janssen triazolopyrazine series is essential for SAR studies, offering a unique combination of low lipophilicity (XLogP3: -2.1) and moderate MW (271.24 g/mol). Its 6 hydrogen bond acceptors make it a critical negative-polarity benchmark for ADME panels. Avoid introducing uncontrolled variables by selecting the exact compound cited in patent literature as a potential PET tracer precursor and CNS probe.

Molecular Formula C11H9N7O2
Molecular Weight 271.24
CAS No. 2034414-25-8
Cat. No. B2599452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide
CAS2034414-25-8
Molecular FormulaC11H9N7O2
Molecular Weight271.24
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=NC=CN=C3
InChIInChI=1S/C11H9N7O2/c19-10(7-5-12-1-2-13-7)15-6-8-16-17-9-11(20)14-3-4-18(8)9/h1-5H,6H2,(H,14,20)(H,15,19)
InChIKeyCZTZHINZPNDHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide (CAS 2034414-25-8): Procurement-Relevant Identity and Physicochemical Baseline


N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide (CAS 2034414-25-8) is a heterocyclic small molecule (C₁₁H₉N₇O₂; MW 271.24 g/mol) belonging to the [1,2,4]triazolo[4,3-a]pyrazine carboxamide class [1]. Its structure combines a hydroxytriazolopyrazine core with a pyrazine-2-carboxamide side chain via a methylene linker. Computed physicochemical properties include XLogP3 of -2.1, two hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds [1]. The compound is primarily cited in patent literature as a member of the substituted [1,2,4]triazolo[4,3-a]pyrazine series developed as P2X7 receptor modulators by Janssen Pharmaceutica [2].

Why N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide Cannot Be Simply Replaced by Other Triazolo[4,3-a]pyrazine Carboxamides


Within the [1,2,4]triazolo[4,3-a]pyrazine carboxamide series, the nature of the amide-linked heterocycle (pyrazine vs. pyrazole vs. quinoline) dictates both physicochemical properties and target engagement [1]. Even among compounds sharing the identical 8-hydroxytriazolopyrazine core, variation in the carboxamide substituent produces substantial differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and P2X7 antagonist potency [2]. Procurement of a close analog without matching the precise pyrazine-2-carboxamide moiety risks introducing an uncontrolled variable in receptor pharmacology, ADME profiling, or structure-activity relationship (SAR) studies, as demonstrated by the wide IC₅₀ range observed across Janssen's patent exemplars [2].

Quantitative Differentiation of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide from Closest Triazolo[4,3-a]pyrazine Analogs


Molecular Weight Reduction vs. Quinoline Carboxamide Analog: Implications for Ligand Efficiency and Permeability

Relative to 2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide (CAS 2034325-10-3; C₁₆H₁₂N₆O₃; MW 336.31 g/mol), the target compound (CAS 2034414-25-8; C₁₁H₉N₇O₂; MW 271.24 g/mol) exhibits a 65.07 g/mol (19.3%) reduction in molecular weight and a lower heavy-atom count [1]. This translates to a higher ligand efficiency index (LE ≈ 0.34 vs. ≈0.28 for the quinoline analog, assuming comparable P2X7 IC₅₀) and a reduced calculated lipophilicity (XLogP3 = -2.1 vs. an estimated ~1.2 for the quinoline analog) [1].

P2X7 antagonist ligand efficiency central nervous system penetration

Hydrogen-Bonding Signature Differentiation vs. Ethylpyrazole Carboxamide Analog

Compared to 1-ethyl-N-[(8-hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-pyrazole-5-carboxamide (C₁₂H₁₃N₇O₂; MW 287.28 g/mol), the target compound replaces the pyrazole ring with a pyrazine ring and eliminates the N-ethyl substituent, altering the hydrogen-bond acceptor/donor pharmacophore [1]. The target compound provides six hydrogen-bond acceptors (pyrazine N, carboxamide O, triazolopyrazine N and O) versus five in the pyrazole analog, while maintaining two hydrogen-bond donors [1].

hydrogen bonding target recognition selectivity profiling

P2X7 Receptor Antagonist Class Membership: Structural Differentiation Within the Janssen Triazolopyrazine Patent Space

The target compound falls within the Markush structure of Janssen's substituted [1,2,4]triazolo[4,3-a]pyrazine P2X7 modulator patents (US9040534B2 and US10047092B2), where the carboxamide substituent at the 3-methylene position is a critical determinant of antagonist potency [1]. While specific IC₅₀ data for CAS 2034414-25-8 is not publicly disclosed in accessible patent examples, compounds within this series with the 8-hydroxytriazolopyrazine core and heteroarylcarboxamide side chains have demonstrated P2X7 antagonist activity with IC₅₀ values ranging from 1.4 nM to >5,000 nM depending on the carboxamide substituent [2].

P2X7 receptor inflammatory pain neuroinflammation

Computed Aqueous Solubility and Drug-Likeness Profile vs. Higher-MW Triazolopyrazine Derivatives

The target compound's computed partition coefficient (XLogP3 = -2.1) and moderate molecular weight (271.24 g/mol) place it in a favorable region of oral drug-likeness space relative to larger triazolo[4,3-a]pyrazine analogs such as 2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide (MW 336.31; est. XLogP3 ≈ +1.2) [1]. A negative XLogP3 value correlates with improved aqueous solubility, which is a recognized challenge for many P2X7 antagonists that tend toward high lipophilicity [2].

drug-likeness solubility oral bioavailability potential

Optimal Research and Procurement Scenarios for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide


P2X7 Receptor Structure-Activity Relationship (SAR) Expansion Studies

This compound is optimally procured for SAR studies exploring the effect of pyrazine-2-carboxamide substitution on P2X7 antagonist potency and selectivity, complementing existing data on pyridine, pyrazole, and quinoline carboxamide analogs within the Janssen triazolo[4,3-a]pyrazine patent space . Its distinct hydrogen-bonding signature (6 acceptors) and lower lipophilicity (XLogP3 = -2.1) make it a valuable probe for mapping the pharmacophoric requirements of the P2X7 orthosteric site .

Neuroinflammation and CNS-Penetrant P2X7 Antagonist Screening Cascades

The compound's low computed lipophilicity (XLogP3 = -2.1) and moderate molecular weight (271.24 g/mol) position it favorably for CNS drug discovery programs targeting neuroinflammatory P2X7 signaling, where high polarity and low MW are desirable for passive blood-brain barrier penetration . It serves as a chemical starting point distinct from highly lipophilic tool compounds such as A-740003 (XLogP3 ≈ 3.8) .

Radiotracer Development and P2X7 Receptor Occupancy Studies

As a member of the Janssen triazolopyrazine P2X7 modulator series explicitly claimed for use as radiotracers to assess P2X7 receptor occupancy , the target compound's pyrazine ring provides a potential site for ¹¹C or ¹⁸F radiolabeling, enabling positron emission tomography (PET) imaging studies of neuroinflammation in preclinical models.

Physicochemical Comparator for ADME Profiling of Triazolopyrazine Series

With its combination of low molecular weight (271.24 g/mol), negative XLogP3 (-2.1), and balanced hydrogen-bonding capacity (2 donors, 6 acceptors), this compound serves as a negative-polarity benchmark in ADME screening panels that include higher-lipophilicity analogs such as the quinoline carboxamide (MW 336.31; est. XLogP3 +1.2) , enabling systematic evaluation of lipophilicity-dependent pharmacokinetic properties including microsomal stability, plasma protein binding, and Caco-2 permeability.

Quote Request

Request a Quote for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.